3-Bromoisoxazole-5-carbonitrile
Overview
Description
3-Bromoisoxazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3O. It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of 3-Bromoisoxazole-5-carbonitrile is represented by the InChI code: 1S/C4HBrN2O/c5-4-1-3 (2-6)8-7-4/h1H .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
3-Bromoisoxazole-5-carbonitrile is a white to light yellow in color, crystalline powder that is insoluble in water and soluble in organic solvents. It has a molecular weight of 172.97 .Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromoisoxazole-5-carbonitrile serves as a key intermediate in various synthetic processes. For instance, it undergoes regioselective hydrodehalogenation to yield 3-bromoisothiazole-4-carbonitrile, showcasing its versatility in halogen exchange reactions crucial for the synthesis of halogenated heterocycles (Ioannidou & Koutentis, 2011). Moreover, this compound participates in regiospecific Suzuki coupling reactions, further illustrating its utility in constructing complex molecular frameworks, particularly in organic and biomolecular chemistry (Christoforou, Koutentis, & Rees, 2003).
Nucleophilic Substitution Reactions
3-Bromoisoxazole-5-carbonitrile reacts with secondary dialkylamines like pyrrolidine and morpholine, leading to the formation of 3-amino-substituted derivatives. This reactivity highlights its potential in generating diverse heterocyclic structures, which are essential in medicinal chemistry and material science (Kalogirou & Koutentis, 2014).
Catalytic Applications
The compound has been utilized in the synthesis of palladium complexes, demonstrating its role in catalysis, particularly in facilitating Suzuki reactions in aqueous and aqueous-alcohol media. This application underscores the importance of 3-Bromoisoxazole-5-carbonitrile in developing new catalytic systems for efficient chemical transformations (Bumagin, Petkevich, Kletskov, Livantsov, Golantsov, & Potkin, 2014).
Advanced Organic Synthesis
This chemical is also instrumental in advanced organic synthesis, participating in silver-mediated palladium-catalyzed direct C-H arylation, which is a pivotal reaction for constructing arylated and heteroarylated molecules. Such processes are crucial for the development of pharmaceuticals, agrochemicals, and organic materials (Ioannidou & Koutentis, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-1,2-oxazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2O/c5-4-1-3(2-6)8-7-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIUIHYRVDAYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoisoxazole-5-carbonitrile | |
CAS RN |
1241897-95-9 | |
Record name | 3-bromo-1,2-oxazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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